molecular formula C18H23N3O3 B11335510 5-(4-Ethoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol

5-(4-Ethoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol

Cat. No.: B11335510
M. Wt: 329.4 g/mol
InChI Key: XEISSHWENVISNO-UHFFFAOYSA-N
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Description

5-(4-Ethoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethoxybenzyl and morpholinyl groups. Common reagents used in these reactions include ethyl iodide, benzyl chloride, and morpholine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-(4-Ethoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

5-[(4-ethoxyphenyl)methyl]-4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H23N3O3/c1-3-24-15-6-4-14(5-7-15)12-16-13(2)19-18(20-17(16)22)21-8-10-23-11-9-21/h4-7H,3,8-12H2,1-2H3,(H,19,20,22)

InChI Key

XEISSHWENVISNO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(N=C(NC2=O)N3CCOCC3)C

Origin of Product

United States

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